3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
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Description
3-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with similar targets.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(cyclopropyl)methanone may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the anti-infective activities of related 1,2,4-oxadiazoles , it is possible that this compound may interfere with pathways essential for the survival or replication of infectious agents.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole scaffold, which is common in many marketed drugs , suggests that this compound may have favorable drug-like properties.
Result of Action
Based on the known activities of related 1,2,4-oxadiazoles , it is plausible that this compound may inhibit the growth or replication of infectious agents at the cellular level.
Properties
IUPAC Name |
cyclopropyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(12-6-7-12)19-8-13(11-4-2-1-3-5-11)14(9-19)15-17-10-21-18-15/h1-5,10,12-14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADBDWZFNBHJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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